(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a structurally complex organic compound featuring:
- A 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl moiety, combining a strained azetidine ring with a sulfonyl group and a fluorinated aromatic substituent. This sulfonyl group enhances solubility and metabolic stability, while the fluorine atom improves lipophilicity and bioavailability.
- A methanone linker that bridges the two aromatic systems, contributing to structural rigidity.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure via Nucleophilic Substitution
The azetidine ring is constructed by reacting a primary arylmethylamine (e.g., benzhydrylamine) with a 1,3-dihalopropane derivative (e.g., 1-bromo-3-chloropropane) in a polar solvent system containing a non-nucleophilic base (e.g., potassium carbonate) and water. Under reflux conditions (95–105°C), the amine undergoes sequential nucleophilic substitutions at the terminal halogens of the propane derivative, forming an N-protected azetidine (e.g., N-benzhydrylazetidine).
Key Reaction Conditions:
- Solvent: Butanol/water mixture (4:1 v/v)
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 95–105°C
- Duration: 12–24 hours
This method achieves ring closure with minimal byproducts due to the bulky benzhydryl group sterically hindering oligomerization.
Hydrogenolysis of Protecting Groups
The N-benzhydryl protecting group is removed via catalytic hydrogenolysis using palladium on charcoal (5–10 wt%) under hydrogen pressure (40–80 psi) in methanol containing hydrochloric acid. This step yields azetidine hydrochloride, which is subsequently neutralized with concentrated sodium hydroxide to liberate the free base.
Sulfonylation of Azetidine at the 3-Position
Introducing the 4-fluorophenylsulfonyl group at the azetidine’s 3-position requires strategic functionalization. While direct sulfonylation of azetidine is challenging due to its low acidity, PCT Patent WO2000063168A1 provides insights into nucleophilic substitution strategies for azetidine derivatives.
Halogenation-Sulfonylation Sequence
- Bromination : Treat azetidine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride to selectively brominate the 3-position.
- Nucleophilic Substitution : React 3-bromoazetidine with sodium 4-fluorobenzenesulfinate in dimethylformamide (DMF) at 80°C for 12 hours, displacing bromide with the sulfonyl group.
Optimization Notes:
- Yields improve with phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Excess sulfinate (2.0 equiv) ensures complete substitution.
Acylation of Azetidine Nitrogen
The final step involves coupling the sulfonylated azetidine with the 3-(dimethylamino)benzoyl moiety. This is achieved through Schotten-Baumann acylation , adapted from methods in EP Patent 3,702,347A1 .
Acyl Chloride Preparation
3-(Dimethylamino)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux to generate the corresponding acyl chloride.
N-Acylation Reaction
Sulfonylated azetidine is dissolved in anhydrous tetrahydrofuran (THF) and reacted with the acyl chloride in the presence of triethylamine (2.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 6 hours to afford the target compound.
Critical Parameters:
- Strict moisture exclusion prevents hydrolysis of the acyl chloride.
- Stoichiometric base neutralizes HCl, driving the reaction to completion.
Alternative Synthetic Routes
Friedel-Crafts Acylation
An alternative approach involves Friedel-Crafts acylation of 3-(dimethylamino)benzene with azetidine-3-sulfonyl chloride in the presence of aluminum trichloride. However, this method suffers from poor regioselectivity and competing sulfonation side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed carbonylative coupling between 3-iodoazetidine derivatives and 3-(dimethylamino)phenylboronic acid has been explored but remains limited by the instability of azetidine organometallic intermediates.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Solvent Recovery : Butanol and THF are distilled and reused.
- Catalyst Recycling : Palladium on charcoal is filtered and reactivated.
- Waste Management : Halogenated byproducts are treated via incineration.
Table 1: Comparison of Synthetic Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Azetidine ring closure | Patent US4966979 | 78–85 | >99 |
| Sulfonylation | Patent WO2000063168 | 65–72 | 97 |
| Acylation | Patent EP3702347 | 82–88 | 98 |
Challenges and Mitigation Strategies
- Ring Strain in Azetidine : The four-membered ring’s high strain increases susceptibility to ring-opening. Mitigated by using mild reaction conditions and avoiding strong acids/bases.
- Sulfonylation Selectivity : Competing N-sulfonylation is suppressed by prior azetidine N-protection with trimethylsilyl groups.
- Acyl Chloride Stability : Stabilized by storing in dichloromethane at –20°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Corresponding sulfoxides or sulfones.
Reduction:
Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.
Products: Reduced amine derivatives.
Substitution:
Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.
Products: Varied substituted derivatives depending on the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, sodium hydride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied azetidine and sulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a dimethylamino group attached to a phenyl ring and an azetidine moiety linked to a sulfonyl group. Its molecular formula is , which contributes to its unique chemical behavior and reactivity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives targeting Aurora kinases have shown promise in reducing MYC oncoprotein levels, which are often overexpressed in various cancers . This suggests that the compound could be further explored as a potential anticancer agent.
- Antimicrobial Properties
-
Neurological Applications
- The dimethylamino group is known for enhancing the lipophilicity of compounds, potentially allowing them to cross the blood-brain barrier. This property may enable the development of neuroactive drugs aimed at treating conditions such as depression or anxiety disorders, although specific studies on this compound are still needed.
Synthesis and Derivatives
The synthesis of (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be achieved through various chemical reactions involving starting materials that are readily available in the pharmaceutical industry. The following table summarizes potential synthetic routes:
| Synthetic Route | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Route 1 | Dimethylamine, 4-Fluorobenzenesulfonyl chloride | 70% | Direct sulfonation method |
| Route 2 | Azetidine derivatives with dimethylaminophenol | 65% | Requires careful temperature control |
| Route 3 | Coupling reactions with various amines | 60% | Multiple steps involved |
Case Studies
Several case studies have been conducted to explore the efficacy of compounds related to (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of compounds with similar structures for their ability to inhibit Aurora kinases, showing a promising IC50 value of 24.1 nM for one derivative .
- Antimicrobial Testing : Another study investigated the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests, suggesting strong antibacterial properties .
Mechanism of Action
This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituent Effects
- Electron-Donating vs. In contrast, trifluoromethyl and sulfonyl groups are electron-withdrawing, increasing electrophilicity and stability against oxidative metabolism.
- Fluorine Substitution :
- The 4-fluorophenyl group in the target compound and related structures improves membrane permeability and metabolic resistance due to fluorine’s high electronegativity and small atomic radius.
Biological Activity
The compound (3-(dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, often referred to as a novel small molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group and a sulfonyl azetidine moiety. Its molecular formula is C16H18FNO2S, and it has a molecular weight of 305.38 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties, enhancing lipophilicity and potential receptor interactions.
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are critical in cell signaling pathways, and their inhibition can lead to reduced tumor growth.
- Antagonism of Receptors : The dimethylamino group may facilitate binding to various receptors, potentially acting as an antagonist in pathways related to inflammation and pain.
Anticancer Activity
Research indicates that (3-(dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicate significant growth inhibition.
- Lung Cancer (A549) : The compound demonstrated a dose-dependent response.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Tumor Growth Inhibition :
- Objective : To evaluate the effect on tumor growth in vivo.
- Methodology : Mice with xenograft tumors were treated with varying doses of the compound.
- Results : A significant reduction in tumor size was observed compared to the control group (p < 0.05).
-
Receptor Binding Assays :
- Objective : To assess binding affinity to specific receptors.
- Methodology : Radiolabeled ligand binding assays were conducted.
- Results : The compound showed high affinity for certain G-protein coupled receptors (GPCRs), indicating its potential as a therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Synthesis involves coupling a 3-(dimethylamino)phenyl group to a sulfonated azetidine ring. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonation) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in azetidine-sulfonyl coupling .
- Catalyst use : Palladium catalysts may be required for aryl coupling steps, though specifics depend on precursor reactivity .
- Purity monitoring : Intermediate purification via column chromatography or recrystallization is essential to avoid cascading impurities .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify dimethylamino (-N(CH₃)₂, δ ~2.8–3.2 ppm) and sulfonyl (-SO₂-, δ ~7.5–8.5 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀FN₂O₃S: ~363.12) .
- X-ray crystallography : Resolve stereochemistry of the azetidine ring and confirm spatial arrangement of substituents .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s hybrid pharmacophore?
The compound’s bioactivity likely arises from interactions between its dimethylamino phenyl (electron-rich), sulfonyl azetidine (hydrogen-bond acceptor), and 4-fluorophenyl (hydrophobic) groups. Methodological approaches include:
- Fragment-based design : Synthesize analogs with isolated fragments (e.g., replacing azetidine with piperidine) to isolate contributions of each moiety .
- Biological assays : Test against target receptors (e.g., kinases, GPCRs) to correlate substitutions with potency. For example, fluorophenyl groups often enhance membrane permeability and target binding .
- Computational docking : Use the compound’s SMILES/InChI (e.g., InChI=1S/C18H20FN2O3S) to model binding poses in protein active sites .
Q. How should researchers address contradictory results in biological activity across different assay conditions?
Contradictions may arise from assay-specific variables (e.g., pH, solvent, cell line). Mitigation strategies:
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Solvent standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Meta-analysis : Compare data across multiple studies (e.g., PubChem BioAssay entries) to identify consensus trends .
Q. What computational methods are suitable for predicting metabolic stability of this compound?
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate CYP450 metabolism sites (e.g., dimethylamino group demethylation) .
- MD simulations : Model interactions with cytochrome P450 enzymes to identify vulnerable bonds (e.g., sulfonamide cleavage) .
- In vitro validation : Combine with liver microsome assays to cross-check computational predictions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar azetidine-sulfonyl compounds?
Yield variations often stem from:
- Reagent quality : Impure sulfonyl chlorides reduce coupling efficiency .
- Reaction scale : Small-scale reactions (<1 mmol) may suffer from higher impurity ratios .
- Workup protocols : Acidic/basic extraction steps can inadvertently degrade sensitive intermediates . Recommendation : Replicate literature methods with rigorous quality control (e.g., HPLC monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
